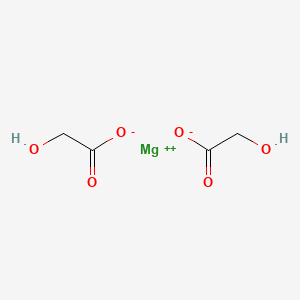
Magnesium glycolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium glycolate is a chemical compound formed by the combination of magnesium and glycolic acid. It is known for its high bioavailability and is often used in various applications due to its beneficial properties. The compound is particularly noted for its role in the medical and pharmaceutical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium glycolate can be synthesized through the reaction of magnesium oxide or magnesium hydroxide with glycolic acid. The reaction typically involves dissolving glycolic acid in water and then adding magnesium oxide or hydroxide under controlled temperature conditions to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity raw materials and controlled reaction environments to ensure the consistency and quality of the final product. The process may include steps such as filtration, drying, and purification to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Magnesium glycolate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form magnesium oxalate.
Reduction: Under certain conditions, it can be reduced to form magnesium and glycolic acid.
Substitution: It can participate in substitution reactions where the glycolate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various organic reagents can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Magnesium oxalate.
Reduction: Magnesium and glycolic acid.
Substitution: Various substituted magnesium compounds depending on the reagents used.
Scientific Research Applications
Magnesium glycolate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential role in cellular metabolism and enzyme function.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of magnesium deficiency and related conditions.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and other products due to its beneficial properties.
Mechanism of Action
The mechanism of action of magnesium glycolate involves its role as a magnesium ion donor. Magnesium ions are essential for various biochemical processes, including enzyme activation, protein synthesis, and cellular energy production. The glycolate component may also play a role in enhancing the bioavailability and absorption of magnesium in the body.
Comparison with Similar Compounds
Magnesium glycolate can be compared with other magnesium compounds such as:
Magnesium oxide: Known for its use as an antacid and laxative, but has lower bioavailability compared to this compound.
Magnesium citrate: Often used as a dietary supplement and for its laxative effects, with higher bioavailability than magnesium oxide but lower than this compound.
Magnesium gluconate: Used for its high bioavailability and effectiveness in treating magnesium deficiency.
Uniqueness: this compound stands out due to its high bioavailability and effectiveness in delivering magnesium to the body. Its unique combination with glycolic acid enhances its absorption and utilization, making it a preferred choice in various applications.
Properties
CAS No. |
18974-59-9 |
|---|---|
Molecular Formula |
C4H6MgO6 |
Molecular Weight |
174.39 g/mol |
IUPAC Name |
magnesium;2-hydroxyacetate |
InChI |
InChI=1S/2C2H4O3.Mg/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5);/q;;+2/p-2 |
InChI Key |
LZFFTXYPIUCBCO-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)[O-])O.C(C(=O)[O-])O.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















